N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the thiadiazole ring. The resulting compound is then reacted with pentanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide: Similar structure but with a chlorine atom at the para position of the phenyl ring.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the presence of both the thiadiazole ring and the 2-chlorophenyl group, which may contribute to its specific biological activities and chemical reactivity. The combination of these structural features can result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDQXJXLJZNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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